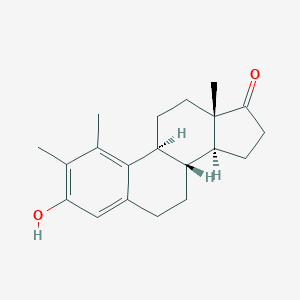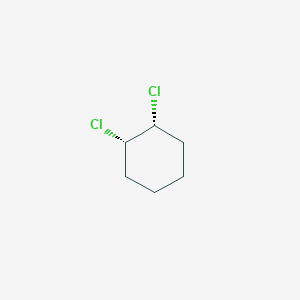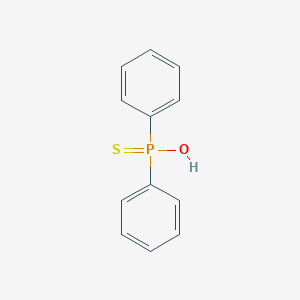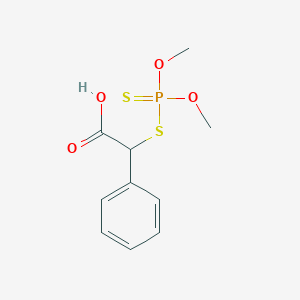
Phenthoate acid
概要
説明
Synthesis Analysis
The synthesis of phenthoate and its transformation into phenthoate acid involves various environmental and biological pathways. Phenthoate degrades into phenthoate acid under specific conditions in soil and water, and through metabolic processes in organisms. Studies have shown that phenthoate degradation is facilitated by extracellular enzymes in soil, converting it to phenthoate acid, a non-toxic metabolite (Iwata, Ittig, & Gunther, 1977).
Molecular Structure Analysis
Phenthoate acid's molecular structure is derived from its precursor, phenthoate, through enzymatic hydrolysis and environmental degradation. The structural analysis is crucial for understanding its chemical behavior and interactions. While specific studies focusing solely on the molecular structure of phenthoate acid were not found, the compound's formation from phenthoate suggests it retains related structural elements, facilitating its identification and analysis in various studies.
Chemical Reactions and Properties
Phenthoate acid is a degradation product of phenthoate, showcasing a transition from a toxic pesticide to a less harmful substance. Its chemical properties, including stability and reactivity, are influenced by environmental factors such as pH, temperature, and the presence of other chemicals. The degradation process of phenthoate to phenthoate acid and its further breakdown to CO2 and water under aerobic conditions highlights its chemical transformation capabilities (Iwata, Ittig, & Gunther, 1977).
Physical Properties Analysis
The physical properties of phenthoate acid, including solubility, boiling point, and melting point, are essential for understanding its behavior in the environment and within biological systems. These properties determine the compound's distribution, persistence, and ultimate fate in various matrices. Research on phenthoate's degradation suggests that phenthoate acid's physical properties play a significant role in its environmental mobility and stability.
Chemical Properties Analysis
Phenthoate acid's chemical properties, such as its acid dissociation constant (pKa), reactivity, and potential for forming conjugates with other molecules, are crucial for assessing its environmental and biological impact. The compound's interaction with soil enzymes and its transformation into non-toxic metabolites underscore the importance of chemical property analysis for environmental risk assessment and management strategies (Iwata, Ittig, & Gunther, 1977).
科学的研究の応用
-
Environmental Monitoring and Assessment
- Application : Stereoselective analysis of chiral pesticides .
- Method : This involves the identification of pesticide/drug enantiomers using stereoselective analytical methods .
- Results : The presence of asymmetric centers in the structure of chiral pesticides introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities .
-
Aquatic Toxicology
- Application : Studying the effects of Phenthoate 50 EC on the acute toxicity tests and different pathophysiological changes of common carp (Cyprinus carpio) fingerlings .
- Method : The study was conducted in time- and concentration-dependent manners. The LC 50 of Phenthoate 50 EC for the fish was 7.39 (6.716–8.076) ppm at 96 h .
- Results : Significant reduction in brain acetylcholinesterase (AChE) activity was observed, whereas plasma glutamate-oxalacetate transaminase (PGOT) and plasma glutamate pyruvate transaminase (PGPT) activities were increased significantly at the doses of 2.22 and 3.69 ppm of Phenthoate 50 EC, respectively .
-
Biochemical Pharmacology
- Application : Determining the protective role of ascorbic acid (AA) against cytotoxicity of the phenthoate (PTA) on hepatocytes .
- Method : This involves the measurement of lipid peroxidation (LPO), nitric oxide (NO), antioxidant enzymes like superoxide dismutase, catalase, glutathione peroxidase, gamma glutamyl transferase and glutathione-S-transferase activities .
- Results : The study was conducted to determine the protective role of ascorbic acid (AA) against cytotoxicity of the phenthoate (PTA) on hepatocytes .
Safety And Hazards
Phenthoate is classified as Acute toxicity - Category 4, both Oral and Dermal . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking medical help if swallowed or in contact with skin .
将来の方向性
特性
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIDFDHSKJUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058305 | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenthoate acid | |
CAS RN |
13376-78-8 | |
| Record name | TH-3461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenthoate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TH-3461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
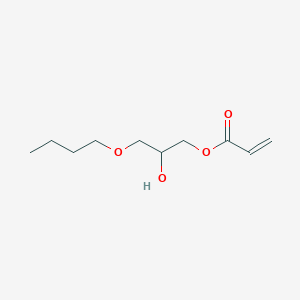
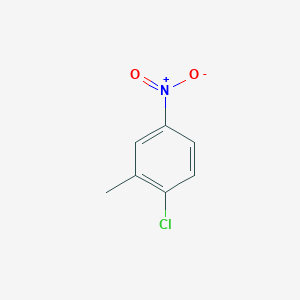
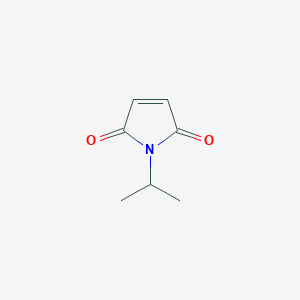
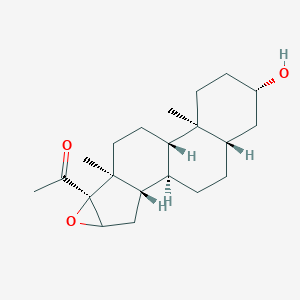
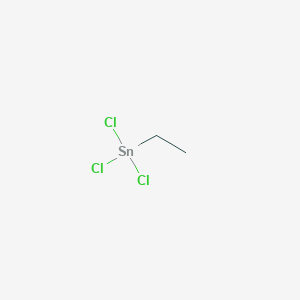
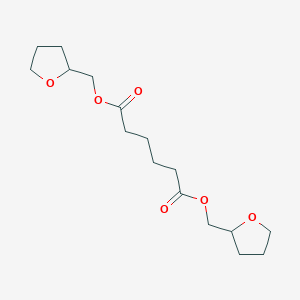
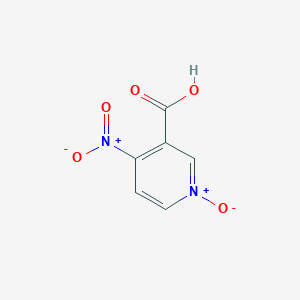
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
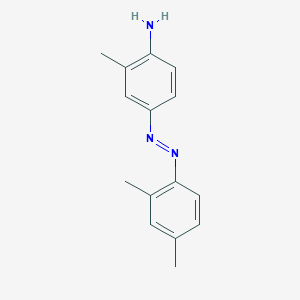
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
